molecular formula C19H26N4O3S B14969603 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide

Cat. No.: B14969603
M. Wt: 390.5 g/mol
InChI Key: JBSOHGCIPYWRPZ-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring, a triazole ring, and an acetamide group

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the benzodioxepin ring can interact with enzymes and inhibit their activity by binding to the active site . The triazole ring can form hydrogen bonds with proteins, affecting their structure and function . The acetamide group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide include:

    2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide: This compound differs by having a methyl group instead of an ethyl group on the triazole ring.

    2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylpropyl)acetamide: This compound has an ethyl group instead of a methyl group on the acetamide nitrogen.

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C19H26N4O3S/c1-4-23-18(14-6-7-15-16(10-14)26-9-5-8-25-15)21-22-19(23)27-12-17(24)20-11-13(2)3/h6-7,10,13H,4-5,8-9,11-12H2,1-3H3,(H,20,24)

InChI Key

JBSOHGCIPYWRPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC(C)C)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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